molecular formula C11H11F6NO2 B2885977 1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol CAS No. 866017-69-8

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol

Cat. No. B2885977
CAS RN: 866017-69-8
M. Wt: 303.204
InChI Key: UBMJETPQCSGPTM-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol is a chemical compound . It is related to 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline, which is used as an intermediate for the pesticide fluorourea .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

  • The trifluoromethoxy group is highlighted for its superior electron-withdrawing capacity compared to methoxy and trifluoromethyl groups, influencing the basicity of arylmetal compounds. This property facilitates unique reaction pathways in the synthesis of complex molecules, highlighting the trifluoromethoxy group's significance in organic synthesis (Castagnetti & Schlosser, 2002).

Applications in Material Science

  • Ionic liquids containing trifluoromethoxy or trifluoromethyl groups have been analyzed for their tribological performance, showing significant friction reduction and wear protection. These findings indicate the potential of trifluoromethylated compounds in developing advanced lubricants for engineering applications (Otero et al., 2014).

Fluorine Chemistry and Solvent Applications

  • The study of 2,2,2-trifluoroethanol (TFE) and water mixtures provides insights into the effects of fluorinated solvents on the solubility and stability of peptides and proteins, underlining the importance of fluoroalcohols in biochemical research (Chitra & Smith, 2001).

Biotechnological and Chemical Process Innovations

  • The intricate conformational relaxation pathways of 4,4,4-trifluoro-1-butanol, as revealed through rotational spectroscopy and quantum chemical calculations, demonstrate the conformational flexibility offered by fluorination. This knowledge is crucial for designing molecules with desired physical and chemical properties for specific applications (Lu et al., 2020).

properties

IUPAC Name

1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO2/c12-10(13,14)9(19)5-6-18-7-1-3-8(4-2-7)20-11(15,16)17/h1-4,9,18-19H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMJETPQCSGPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC(C(F)(F)F)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol

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